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For researchers, scientists, and drug development professionals, understanding the selectivity

of a drug candidate is paramount. This guide provides a comparative analysis of the off-target

kinase profile of the SHP2 inhibitor, SHP504, against other known SHP2 inhibitors. Due to the

limited publicly available kinase screening data for SHP504, this guide focuses on a qualitative

comparison and presents available quantitative data for alternative SHP2 inhibitors, TNO155

and RMC-4630, to offer a valuable reference for researchers in the field.

While SHP2 is a well-validated target in oncology and other diseases, the development of

highly selective inhibitors is crucial to minimize off-target effects and potential toxicities. This

comparison aims to shed light on the kinase selectivity of various SHP2 inhibitors, providing a

valuable resource for target validation, lead optimization, and clinical candidate selection.

Comparative Kinase Selectivity of SHP2 Inhibitors
Comprehensive off-target kinase panel screening is a critical step in the preclinical

development of any kinase inhibitor. This process involves testing the compound against a

large panel of kinases to identify any unintended interactions. While detailed, head-to-head

kinase panel data for SHP504 against a broad range of kinases is not publicly available, we

can draw comparisons based on information disclosed for other well-characterized SHP2

inhibitors.
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Inhibitor
On-Target Potency
(SHP2 IC50)

Off-Target Kinase
Profile Summary

Publicly Available
Quantitative Data

SHP504 Not Publicly Available

Information on off-

target kinase

screening is not

publicly available.

None

TNO155 11 nM[1]

High selectivity for

SHP2. Off-target

effects were observed

at significantly higher

concentrations for a

limited number of non-

kinase targets

(Cav1.2, VMAT, and

SST3)[1].

A comprehensive

kinase panel

screening revealed

that at a concentration

of 1 µM, TNO155

showed minimal off-

target activity. The

vast majority of the

468 kinases tested

exhibited less than

10% inhibition. A small

number of kinases

showed inhibition

between 10-50%, with

very few exceeding

50% inhibition. (Data

extracted from the

supplementary

information of

"Identification of

TNO155, an Allosteric

SHP2 Inhibitor for the

Treatment of Cancer,"

Journal of Medicinal

Chemistry, 2020).

RMC-4630 Not Publicly Available Reported to be highly

selective for SHP2,

with over 3,000-fold

selectivity against a

While the high

selectivity is stated in

official documents, the

detailed kinase panel

data with specific
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panel of over 450

kinases[2].

inhibition values for

each kinase is not

publicly available in

the reviewed sources.

SHP099 71 nM

Stated to have high

selectivity for SHP2

over its closest

homolog, SHP1. A

screening against a

panel of 66 kinases

showed no significant

off-target activity[3].

The detailed kinase

panel data with

specific inhibition

values for the 66

kinases is not

provided in the

primary publication.

Note: The table above summarizes the publicly available information. The absence of

quantitative data for SHP504 and the limited data for other inhibitors highlight the need for

more transparent and accessible off-target screening results in the scientific literature.

Experimental Protocols
A standardized methodology for off-target kinase panel screening is crucial for the accurate

comparison of different inhibitors. While specific protocols for each compound are often

proprietary, a general experimental workflow is described below.

General Protocol for In Vitro Kinase Panel Screening
Biochemical kinase assays are the gold standard for determining the inhibitory activity of a

compound against a panel of purified kinases. These assays typically measure the transfer of a

phosphate group from ATP to a substrate (peptide or protein) by the kinase.

Key Steps:

Compound Preparation: The test compound (e.g., SHP504 or other SHP2 inhibitors) is

serially diluted to a range of concentrations.

Kinase Reaction: Each kinase in the panel is incubated with its specific substrate, ATP (often

at or near the Km concentration for each kinase), and the test compound in a suitable
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reaction buffer.

Detection: The extent of substrate phosphorylation is measured. Common detection methods

include:

Radiometric Assays: Utilize ³²P or ³³P-labeled ATP and measure the incorporation of

radioactivity into the substrate.

Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to

detect phosphorylation.

Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase

reaction.

Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity

in a control reaction (without the inhibitor). The concentration of the inhibitor that causes 50%

inhibition of kinase activity (IC50) is then calculated.

The following diagram illustrates a typical workflow for an in vitro kinase panel screening

experiment.
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Experimental Workflow: In Vitro Kinase Panel Screening
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A typical workflow for in vitro kinase panel screening.

SHP2 Signaling Pathway
SHP2 (Src homology 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine

phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-

MAPK pathway. Its activation is a key step in transmitting signals from receptor tyrosine

kinases (RTKs) to downstream effectors. Understanding this pathway is essential for
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contextualizing the importance of SHP2 inhibition and the potential consequences of off-target

effects.

Upon growth factor binding to an RTK, the receptor dimerizes and autophosphorylates on

tyrosine residues. These phosphorylated sites serve as docking stations for adaptor proteins

like Grb2, which in turn recruits SHP2. Activated SHP2 then dephosphorylates specific

substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell

proliferation, survival, and differentiation.

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway.
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SHP2 in the RAS-MAPK Signaling Pathway
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SHP2's central role in the RAS-MAPK signaling cascade.
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Conclusion
The development of selective SHP2 inhibitors holds significant promise for the treatment of

various diseases. While direct, comprehensive off-target kinase screening data for SHP504 is

not currently in the public domain, a comparative analysis with other SHP2 inhibitors like

TNO155 and RMC-4630 provides valuable insights. The available data suggests that highly

selective SHP2 inhibitors can be developed. For a complete and objective comparison, the

public disclosure of comprehensive kinase panel screening data for all investigational

compounds, including SHP504, is highly encouraged. This transparency is vital for the scientific

community to fully assess the therapeutic potential and potential risks of these promising new

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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